molecular formula C20H14ClN3O4 B3441183 N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide

N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B3441183
M. Wt: 395.8 g/mol
InChI Key: WNFVMNYWRUUZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-chlorophenyl group and a 4-nitrobenzoyl amine group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Substitution with 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the benzamide core reacts with 2-chlorophenyl halides in the presence of a base such as potassium carbonate.

    Addition of 4-Nitrobenzoyl Amine Group: Finally, the 4-nitrobenzoyl amine group is introduced via an acylation reaction. This step typically involves the reaction of the intermediate compound with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines, which can further participate in various chemical transformations.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Reduction: Formation of N-(2-chlorophenyl)-3-[(4-aminobenzoyl)amino]benzamide.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-aminobenzamide: Lacks the nitro group, which may result in different biological activities.

    N-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]benzamide:

Uniqueness

N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both the 2-chlorophenyl and 4-nitrobenzoyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c21-17-6-1-2-7-18(17)23-20(26)14-4-3-5-15(12-14)22-19(25)13-8-10-16(11-9-13)24(27)28/h1-12H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFVMNYWRUUZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.